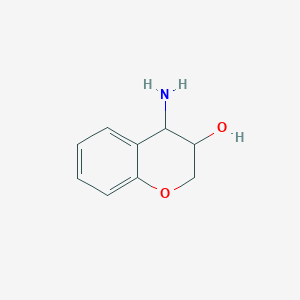

4-Aminochroman-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3,4-dihydro-2H-chromen-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-9-6-3-1-2-4-8(6)12-5-7(9)11/h1-4,7,9,11H,5,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPRWKWUBCZNJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C2O1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Aminochroman-3-ol chemical properties and structure

An In-depth Technical Guide to 4-Aminochroman-3-ol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthetic approaches for this compound. This molecule, belonging to the chroman class of heterocyclic compounds, serves as a valuable building block in medicinal chemistry and drug discovery due to its structural similarity to biologically active natural products and synthetic drugs. The presence of vicinal amino and alcohol functional groups on a rigid scaffold makes it an attractive starting point for developing novel therapeutic agents.

Chemical Structure and Stereochemistry

This compound possesses a bicyclic structure consisting of a dihydropyran ring fused to a benzene ring. The core structure contains two adjacent stereocenters at the C3 and C4 positions, giving rise to four possible stereoisomers (two enantiomeric pairs). The relative orientation of the hydroxyl (-OH) and amino (-NH₂) groups defines the cis and trans diastereomers.

The most commonly cited stereoisomer is (3S,4S)-4-Aminochroman-3-ol , which corresponds to the cis configuration where the hydroxyl and amino groups are on the same face of the dihydropyran ring. This specific isomer is identified by the CAS number 138603-50-6. The rigid chroman backbone, combined with the defined stereochemistry of its functional groups, is critical for determining its interaction with biological targets.

Key Structural Features:

-

Chroman Core: A privileged scaffold in medicinal chemistry.

-

Vicinal Amino Alcohol: Functional groups capable of forming multiple hydrogen bonds, crucial for molecular recognition at enzyme or receptor binding sites.

-

Defined Stereochemistry: The cis-(3S,4S) configuration provides a specific three-dimensional arrangement for interaction with chiral biological macromolecules.

Chemical and Physical Properties

Quantitative experimental data for this compound is not widely published. The table below summarizes its fundamental properties based on available information. For context, computed properties for a closely related analogue, (3S,4S)-4-Amino-8-methoxychroman-3-ol, are also included to provide an estimate of its physicochemical profile.

| Property | Value | Citation |

| IUPAC Name | (3S,4S)-4-Amino-3,4-dihydro-2H-chromen-3-ol | [1] |

| Synonyms | cis-4-Amino-3-chromanol, (3S,4S)-4-Aminochroman-3-ol | [1] |

| CAS Number | 138603-50-6 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Melting Point | Not reported in the literature | |

| Boiling Point | Not reported in the literature | |

| Solubility | Not reported in the literature | |

| pKa | Not reported in the literature | |

| Computed XLogP3-AA | -0.1 (Value for analogue: (3S,4S)-4-Amino-8-methoxychroman-3-ol) | [2] |

| Computed TPSA | 64.7 Ų (Value for analogue: (3S,4S)-4-Amino-8-methoxychroman-3-ol) | [2] |

| H-Bond Donor Count | 2 (Value for analogue: (3S,4S)-4-Amino-8-methoxychroman-3-ol) | [2] |

| H-Bond Acceptor Count | 4 (Value for analogue: (3S,4S)-4-Amino-8-methoxychroman-3-ol) | [2] |

Experimental Protocols: Representative Synthesis

Logical Workflow for Synthesis

Caption: A three-step synthetic pathway to the target compound.

Detailed Methodologies

Step 1: Epoxidation of 2H-Chromene

-

Dissolve 2H-chromene (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude chromene epoxide, which can be used in the next step without further purification.

Step 2: Regio- and Stereoselective Ring-Opening of Epoxide

-

To a solution of the crude chromene epoxide (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add sodium azide (NaN₃, ~1.5 eq) and ammonium chloride (NH₄Cl, ~1.2 eq).[3]

-

Heat the mixture to reflux (approx. 80-90 °C) and stir for 12-16 hours. The reaction proceeds via an Sₙ2 mechanism, with the azide nucleophile attacking the benzylic C4 position, resulting in inversion of stereochemistry and formation of the trans-azido alcohol.[3][4]

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to give the crude trans-4-azidochroman-3-ol. This intermediate can be purified by column chromatography on silica gel.

Step 3: Staudinger Reduction of the Azido Alcohol

-

Dissolve the purified trans-4-azidochroman-3-ol (1.0 eq) in tetrahydrofuran (THF).

-

Add triphenylphosphine (PPh₃, ~1.2 eq) to the solution at room temperature. Effervescence (N₂ gas evolution) should be observed.[5]

-

Stir the reaction mixture at room temperature for 8-12 hours until the azide starting material is consumed (monitored by TLC or IR spectroscopy).

-

Add water (~5-10 eq) to the reaction mixture to hydrolyze the intermediate iminophosphorane. Stir for an additional 4-6 hours.[5][6]

-

Remove the THF under reduced pressure.

-

Acidify the aqueous residue with 1M HCl and wash with diethyl ether or ethyl acetate to remove the triphenylphosphine oxide byproduct.

-

Basify the aqueous layer with a saturated NaHCO₃ solution or dilute NaOH until pH > 9.

-

Extract the final product, cis-4-Aminochroman-3-ol, with ethyl acetate or DCM (3x).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, which can be further purified by crystallization or chromatography.

Biological and Pharmacological Context

The chroman-4-one framework, closely related to this compound, is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities. Derivatives have been explored for various therapeutic applications, including as anticancer, antibacterial, and antifungal agents.

While the specific biological targets of this compound are not well-documented, its structure suggests potential as an enzyme inhibitor. The vicinal amino alcohol motif can chelate metal ions in metalloenzymes or form critical hydrogen bond interactions within an active site, mimicking a transition state or displacing a natural substrate.

Hypothetical Mechanism of Action: Enzyme Inhibition

For drug development professionals, a key application of a novel scaffold is to serve as a template for designing enzyme inhibitors. The diagram below illustrates a conceptual model where this compound acts as a competitive inhibitor of a hypothetical enzyme (e.g., a kinase, protease, or reductase).

Caption: Hypothetical competitive inhibition of an enzyme by the title compound.

In this model, this compound binds reversibly to the enzyme's active site, preventing the natural substrate from binding and thereby inhibiting the catalytic reaction that leads to product formation. This type of interaction is fundamental to the mechanism of many modern drugs.

Conclusion

This compound, particularly the cis-(3S,4S) stereoisomer, is a chiral building block with significant potential for the synthesis of complex molecules and novel drug candidates. While detailed experimental data on its physical properties remain sparse, its structure is well-defined, and logical, stereocontrolled synthetic routes can be readily devised from available precursors. Its rigid chroman scaffold and strategically placed hydrogen-bonding functional groups make it a compelling starting point for structure-based drug design, particularly in the development of enzyme inhibitors. Further research into its biological activities is warranted to fully explore its therapeutic potential.

References

- 1. CAS 138603-50-6 | (3S,4S)-4-Aminochroman-3-ol - Synblock [synblock.com]

- 2. (3S,4S)-4-Amino-8-methoxychroman-3-ol | C10H13NO3 | CID 176459239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of enantiopure 1,2-azido and 1,2-amino alcohols via regio- and stereoselective ring–opening of enantiopure epoxides by sodium azide in hot water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

(3S,4S)-4-Aminochroman-3-ol CAS number and molecular formula

CAS Number: 138603-50-6 Molecular Formula: C₉H₁₁NO₂

This technical guide provides a comprehensive overview of (3S,4S)-4-Aminochroman-3-ol, a chiral organic compound of interest to researchers and professionals in drug development and chemical synthesis. This document outlines its chemical identity, and physico-chemical properties, and explores potential synthetic strategies and applications based on available data for related structures.

Compound Identification and Properties

(3S,4S)-4-Aminochroman-3-ol is a specific stereoisomer of 4-aminochroman-3-ol. The "3S,4S" designation specifies the absolute configuration at the chiral centers on the chroman ring, which is crucial for its biological activity and interaction with other chiral molecules.

Table 1: Physicochemical Data for (3S,4S)-4-Aminochroman-3-ol

| Property | Value | Source |

| CAS Number | 138603-50-6 | Synblock[1] |

| Molecular Formula | C₉H₁₁NO₂ | Synblock[1] |

| Molecular Weight | 165.19 g/mol | Synblock[1] |

| Purity | ≥ 98% (Commercially available) | Synblock[1] |

| Storage | Store in a dry, sealed place. | Synblock[1] |

Note: Detailed experimental data such as NMR, HPLC, and mass spectrometry for (3S,4S)-4-Aminochroman-3-ol are not publicly available but may be obtainable from commercial suppliers.[1]

Synthesis and Experimental Protocols

A plausible synthetic workflow for obtaining chiral aminochromanols is outlined below. This process typically starts from a chromanone precursor and involves stereoselective reduction and amination steps. The use of chiral catalysts or resolving agents is critical to achieving the desired (3S,4S) stereochemistry.

Figure 1: A generalized synthetic workflow for the preparation of (3S,4S)-4-Aminochroman-3-ol.

General Experimental Considerations:

-

Stereocontrol: The key challenge in synthesizing this molecule is controlling the stereochemistry at the C3 and C4 positions. This can be achieved through various asymmetric synthesis strategies, including the use of chiral auxiliaries, catalysts, or enzymes.

-

Purification: Purification of the final product and intermediates is typically performed using column chromatography on silica gel. The stereochemical purity can be assessed using chiral HPLC.

-

Characterization: The structure and stereochemistry of the synthesized compound would be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Applications in Drug Development and Research

The aminochromanol scaffold is a recognized pharmacophore present in a variety of biologically active molecules. While specific biological activity data for (3S,4S)-4-Aminochroman-3-ol is not widely published, its structural motifs suggest potential applications in several areas of drug discovery.

Table 2: Potential Research Applications of (3S,4S)-4-Aminochroman-3-ol

| Application Area | Rationale |

| Medicinal Chemistry Building Block | The chiral nature and functional groups (amine and alcohol) make it a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. |

| Cardiovascular Drugs | The chroman core is found in several cardiovascular drugs. The specific stereochemistry of the amino and hydroxyl groups could lead to novel interactions with relevant biological targets. |

| Antimicrobial Agents | Chroman derivatives have been investigated for their antimicrobial properties. |

| Neurological Disorders | The structural similarity to certain neurotransmitters suggests potential activity at CNS targets. |

Logical Relationship of Compound to Application:

Figure 2: The relationship between (3S,4S)-4-Aminochroman-3-ol and its potential applications.

Conclusion

(3S,4S)-4-Aminochroman-3-ol is a chiral molecule with significant potential as a building block in the synthesis of novel compounds for drug discovery and development. While detailed experimental and biological data for this specific stereoisomer are limited in the public domain, the known importance of the aminochromanol scaffold warrants further investigation into its properties and applications. This technical guide serves as a foundational resource for researchers interested in exploring the chemistry and potential of this compound.

References

An In-depth Technical Guide to the Stereoisomers of 4-Aminochroman-3-ol: Nomenclature, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 4-aminochroman-3-ol, a chiral molecule with significant potential in medicinal chemistry and drug development. The presence of two stereogenic centers at the C3 and C4 positions of the chroman ring gives rise to four distinct stereoisomers: (3R,4S), (3S,4R), (3R,4R), and (3S,4S). The precise stereochemistry of these molecules is critical as it dictates their biological activity and pharmacological properties.

This document details the nomenclature, synthesis, and characterization of these stereoisomers, with a focus on providing practical experimental protocols and clearly presented quantitative data.

Nomenclature and Stereochemical Relationships

The four stereoisomers of this compound are classified into two pairs of enantiomers, which are diastereomeric to each other. The cis and trans nomenclature is used to describe the relative orientation of the amino and hydroxyl groups on the chroman ring.

-

cis-isomers: The amino and hydroxyl groups are on the same side of the chroman ring. This pair consists of the (3R,4S) and (3S,4R) enantiomers.

-

trans-isomers: The amino and hydroxyl groups are on opposite sides of the chroman ring. This pair consists of the (3R,4R) and (3S,4S) enantiomers.

The stereochemical relationships between the four isomers can be visualized as follows:

Synthesis and Chiral Separation

The preparation of enantiomerically pure isomers of this compound is most effectively achieved through a chemoenzymatic approach. This strategy involves the synthesis of a racemic mixture of the desired diastereomer (either cis or trans), followed by enzymatic kinetic resolution to separate the enantiomers. A key methodology involves the lipase-catalyzed kinetic acylation of the N-benzyloxycarbonyl (Cbz) protected amino alcohol.

Experimental Protocol: Chemoenzymatic Synthesis of Stereoisomers

The overall synthetic workflow can be broken down into the following key stages:

1. Synthesis of Racemic N-Cbz-4-aminochroman-3-ol:

The synthesis of the racemic N-Cbz protected cis and trans amino alcohols typically starts from chroman-4-one. The relative stereochemistry (cis or trans) can be controlled by the choice of reducing agent and reaction conditions during the reduction of an intermediate oxime or related species.

2. Lipase-Catalyzed Kinetic Resolution:

This is a critical step for separating the enantiomers. The racemic N-Cbz protected amino alcohol is subjected to acylation in the presence of a lipase, such as Candida antarctica lipase B (CAL-B) or Pseudomonas cepacia lipase, and an acyl donor (e.g., vinyl acetate). The enzyme selectively acylates one enantiomer at a much faster rate, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.

-

Reaction Conditions:

-

Enzyme: Candida antarctica lipase B (immobilized) or Pseudomonas cepacia lipase.

-

Acyl Donor: Vinyl acetate.

-

Solvent: A suitable organic solvent such as tert-butyl methyl ether (TBME) or toluene.

-

Temperature: Typically ambient temperature (25-30 °C).

-

Monitoring: The reaction progress is monitored by chiral High-Performance Liquid Chromatography (HPLC).

-

3. Chromatographic Separation:

After the enzymatic resolution, the mixture contains one enantiomer as the acylated product and the other as the unreacted alcohol. These can be readily separated using standard column chromatography on silica gel.

4. N-Cbz Deprotection:

The final step involves the removal of the Cbz protecting group from the separated enantiomers to yield the free amino alcohols. This is typically achieved by catalytic hydrogenation.

-

Reaction Conditions:

-

Catalyst: Palladium on carbon (10% Pd/C).

-

Solvent: Methanol or ethanol.

-

Atmosphere: Hydrogen gas (balloon or Parr shaker).

-

Temperature: Room temperature.

-

Characterization Data

Precise characterization of each stereoisomer is essential for quality control and for understanding its structure-activity relationship. The following tables summarize the key analytical data for the stereoisomers of this compound.

Table 1: 1H NMR Spectroscopic Data (Chemical Shifts in ppm)

| Proton | (3R,4S) - cis | (3S,4R) - cis | (3R,4R) - trans | (3S,4S) - trans |

| H-2a | ~4.30 (dd) | ~4.30 (dd) | ~4.25 (dd) | ~4.25 (dd) |

| H-2b | ~4.15 (t) | ~4.15 (t) | ~4.10 (t) | ~4.10 (t) |

| H-3 | ~4.05 (m) | ~4.05 (m) | ~3.80 (m) | ~3.80 (m) |

| H-4 | ~3.50 (d) | ~3.50 (d) | ~3.30 (d) | ~3.30 (d) |

| H-5 | ~7.10 (d) | ~7.10 (d) | ~7.15 (d) | ~7.15 (d) |

| H-6 | ~6.85 (t) | ~6.85 (t) | ~6.90 (t) | ~6.90 (t) |

| H-7 | ~6.80 (t) | ~6.80 (t) | ~6.85 (t) | ~6.85 (t) |

| H-8 | ~6.95 (d) | ~6.95 (d) | ~7.00 (d) | ~7.00 (d) |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific salt form of the compound.

Table 2: 13C NMR Spectroscopic Data (Chemical Shifts in ppm)

| Carbon | cis-Isomers | trans-Isomers |

| C-2 | ~65.0 | ~64.5 |

| C-3 | ~70.0 | ~72.0 |

| C-4 | ~55.0 | ~57.0 |

| C-4a | ~121.0 | ~121.5 |

| C-5 | ~128.0 | ~128.5 |

| C-6 | ~120.0 | ~120.5 |

| C-7 | ~122.0 | ~122.5 |

| C-8 | ~117.0 | ~117.5 |

| C-8a | ~154.0 | ~154.5 |

Table 3: Specific Rotation Values

| Stereoisomer | Specific Rotation [α]D (c, solvent) |

| (3R,4S)-4-Aminochroman-3-ol | Positive (+) value |

| (3S,4R)-4-Aminochroman-3-ol | Negative (-) value |

| (3R,4R)-4-Aminochroman-3-ol | Positive (+) value |

| (3S,4S)-4-Aminochroman-3-ol | Negative (-) value |

Note: The magnitude of the specific rotation is equal for enantiomers but opposite in sign. The exact values need to be determined experimentally for each enantiopure compound.

Chiral HPLC Analysis

Chiral HPLC is an indispensable tool for determining the enantiomeric purity of the synthesized this compound stereoisomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for the separation of such compounds.

Experimental Protocol: Chiral HPLC Method Development

The logical workflow for developing a chiral HPLC separation method is as follows:

The Diverse Biological Activities of Chroman and Thiochroman Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chroman and thiochroman scaffolds are privileged heterocyclic structures that form the core of a vast array of biologically active molecules. Their unique three-dimensional conformations and the ability to introduce diverse substituents have made them attractive templates in medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of the significant biological activities exhibited by chroman and thiochroman derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

A Spectrum of Pharmacological Potential

Chroman and thiochroman derivatives have demonstrated a remarkable range of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics. These activities include:

-

Anticancer Activity: Numerous derivatives have been shown to exhibit potent cytotoxic effects against various cancer cell lines. Mechanisms of action often involve the inhibition of critical enzymes like acetyl-CoA carboxylases (ACCs) and protein kinases, or the modulation of signaling pathways involved in cell proliferation and apoptosis.[1][2]

-

Antimicrobial Activity: This class of compounds has shown significant efficacy against a broad spectrum of bacteria and fungi.[3][4][5][6] Thiochroman-4-one derivatives, in particular, have been identified as potent antimicrobial agents.[4][6]

-

Antiviral Activity: Certain chroman and thiochroman derivatives have been investigated for their potential to inhibit viral replication, showing promise in the ongoing search for new antiviral agents.[3]

-

Anti-inflammatory Activity: The anti-inflammatory properties of these derivatives are often attributed to their ability to modulate inflammatory pathways, such as the inhibition of pro-inflammatory cytokine production.

-

Antioxidant Activity: The phenolic hydroxyl group present in many chroman derivatives contributes to their antioxidant properties by scavenging free radicals.

-

Neuroprotective Activity: Some chroman derivatives have been explored for their potential in treating neurodegenerative diseases like Alzheimer's, primarily through the inhibition of enzymes such as acetylcholinesterase (AChE).[7]

-

Antiparasitic Activity: Thiochroman derivatives have shown promising activity against various parasites, including Leishmania and Plasmodium falciparum.[3]

Quantitative Analysis of Biological Activity

To facilitate a comparative analysis of the potency of various chroman and thiochroman derivatives, the following tables summarize key quantitative data from the literature.

Table 1: Anticancer Activity of Chroman and Thiochroman Derivatives

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| Compound 4s (Chroman derivative) | A549 (Lung) | IC50 | 0.578 µM | [1] |

| Compound 4s (Chroman derivative) | H1975 (Lung) | IC50 | 1.005 µM | [1] |

| Compound 4s (Chroman derivative) | HCT116 (Colon) | IC50 | 0.680 µM | [1] |

| Compound 4s (Chroman derivative) | H7901 (Gastric) | IC50 | 1.406 µM | [1] |

| Thiochromanone Derivatives | Human Tumor Cell Lines | % Growth Promotion | -11.63% to 103.44% | [2] |

Table 2: Antimicrobial Activity of Thiochroman Derivatives

| Compound | Microorganism | Activity Metric | Value | Reference |

| Compound 8 (Spiro pyrrolidine with thiochroman-4-one) | Bacillus subtilis | MIC | 32 µg/mL | [4] |

| Compound 8 (Spiro pyrrolidine with thiochroman-4-one) | Staphylococcus epidermidis | MIC | 32 µg/mL | [4] |

| Compound 8 (Spiro pyrrolidine with thiochroman-4-one) | Staphylococcus aureus (ATCC 25923) | MIC | 32 µg/mL | [4] |

| Compound 8 (Spiro pyrrolidine with thiochroman-4-one) | Enterococcus faecalis | MIC | 32 µg/mL | [4] |

| Compound 11 (Thiochroman-4-one derivative) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 24 µg/mL | [4] |

| Compound 11 (Thiochroman-4-one derivative) | Xanthomonas axonopodis pv. citri (Xac) | EC50 | 30 µg/mL | [4] |

| Compound 22 (Thiochroman-4-one derivative) | Candida albicans | MIC | 0.5 µg/mL | [4] |

| Compound 18 (6-alkyl-indolo-[3,2-c]-2H-thiochroman) | Candida albicans | MIC | 4 µg/mL | [4] |

| Compound 18 (6-alkyl-indolo-[3,2-c]-2H-thiochroman) | Candida neoformans | MIC | 4 µg/mL | [4] |

Table 3: Antiparasitic Activity of Thiochroman Derivatives

| Compound | Parasite | Activity Metric | Value | Reference |

| Compound 32 (Thiochroman-4-one with vinyl sulfone) | Leishmania panamensis (intracellular amastigotes) | EC50 | 3.24 µM | [4] |

| Carbohydrate-fused thiochromans | Plasmodium falciparum (Chloroquine-sensitive, 3D7) | IC50 | - | [4] |

| Carbohydrate-fused thiochromans | Plasmodium falciparum (Chloroquine-resistant, FCR3) | IC50 | - | [4] |

Table 4: Enzyme Inhibition by Chroman and Thiochroman Derivatives

| Compound | Enzyme | Activity Metric | Value | Reference |

| Compound 4s (Chroman derivative) | Acetyl-CoA Carboxylase 1 (ACC1) | IC50 | 98.06 nM | [1] |

| Compound 4s (Chroman derivative) | Acetyl-CoA Carboxylase 2 (ACC2) | Binding Activity | 29.43 nM | [1] |

| gem-dimethylchroman-4-ol family | equine serum Butyrylcholinesterase (eqBuChE) | Inhibition | 2.9 – 7.3 µM | [7] |

| gem-dimethyl-chroman-4-amine (4b, 8-OMe) | equine serum Butyrylcholinesterase (eqBuChE) | IC50 | 7.6 µM | [7] |

| Naphthylchroman-4-one (3g) | Monoamine oxidase-B (MAO-B) | % Inhibition at 1 µM | 27.7% | [7] |

| Compound 57 (Thiochroman-based PAM) | AMPA receptor (AMPAR) | EC50 | 1.2 µM | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and further investigation of the biological activities of chroman and thiochroman derivatives.

In Vitro Anticancer Activity: MTT Assay

This protocol is a widely used colorimetric assay to assess cell viability and the cytotoxic potential of compounds.

Materials:

-

Cancer cell lines (e.g., A549, HCT116, MCF-7)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

Test compounds (chroman/thiochroman derivatives) dissolved in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization buffer

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds dissolved in DMSO

-

Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

-

96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Grow the microbial culture overnight and then dilute it in the appropriate broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in the 96-well plates.

-

Inoculation: Add the prepared microbial inoculum to each well containing the diluted compounds. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the absorbance at 600 nm.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (e.g., 0.1 mM)

-

Test compounds dissolved in methanol

-

Positive control (e.g., ascorbic acid, Trolox)

-

Methanol

-

96-well microplates

-

Microplate reader

Procedure:

-

Reaction Mixture: In a 96-well plate, add a specific volume of the test compound solution at various concentrations to a fixed volume of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which chroman and thiochroman derivatives exert their biological effects is crucial for their rational design and development. The following diagrams, generated using Graphviz, illustrate some of the key signaling pathways and experimental workflows associated with these compounds.

Caption: Inhibition of Acetyl-CoA Carboxylase by a Chroman Derivative.

Caption: Workflow for MIC Determination of a Thiochroman Derivative.

Caption: Acetylcholinesterase Inhibition by a Chroman Derivative.

Conclusion

Chroman and thiochroman derivatives represent a versatile and promising class of heterocyclic compounds with a wide spectrum of biological activities. The data and protocols presented in this guide underscore their potential as lead structures in the development of new therapeutic agents for a variety of diseases. Further research focusing on structure-activity relationship (SAR) studies, mechanism of action elucidation, and preclinical development is warranted to fully exploit the therapeutic potential of these remarkable scaffolds.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro evaluation of the anticancer activity of barbituric/thiobarbituric acid-based chromene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of 4-Aminochroman-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminochroman-3-ol, a chiral amino alcohol, has emerged as a valuable scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, enantiomeric resolution, and prospective therapeutic applications of this compound and its derivatives. A primary focus is placed on its role as a key precursor in the synthesis of second-generation HIV protease inhibitors. Additionally, this document explores other potential therapeutic avenues, including antifungal, anti-inflammatory, and central nervous system (CNS) activities, drawing insights from structurally related chroman and coumarin analogs. Detailed experimental methodologies, quantitative biological data from relevant studies, and signaling pathway diagrams are presented to facilitate further research and drug development efforts in this promising area.

Introduction

Synthesis and Enantiomeric Resolution

The synthesis of enantiomerically pure this compound is a critical step in harnessing its therapeutic potential. Chemoenzymatic methods have proven to be highly effective in achieving high enantioselectivity.

General Synthesis Pathway

A common synthetic route to racemic this compound involves the reduction of a suitable precursor, such as a 4-chromanone derivative. An efficient synthesis of the key precursor, cis-aminochromanol, has been achieved in seven steps, with a pivotal reaction being the highly cis-selective reduction of 4-chromanone α-hydroxyoxime using hydrogen bromide, achieving a 25:1 cis/trans ratio in 94% yield.[1]

Lipase-Catalyzed Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for separating enantiomers. For N-protected cis-4-aminochroman-3-ol, lipases have been employed to catalyze the acylation of the alcohol moiety, leading to the separation of the two enantiomers with excellent enantioselectivity.[1]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-N-Benzyloxycarbonyl-cis-4-aminochroman-3-ol [1]

-

Substrate Preparation: The racemic (±)-N-benzyloxycarbonyl-cis-4-aminochroman-3-ol is dissolved in a suitable organic solvent (e.g., toluene).

-

Enzyme Addition: A commercially available lipase, such as from Pseudomonas cepacia or Candida antarctica B, is added to the solution.

-

Acyl Donor: An acyl donor, such as vinyl acetate, is added to initiate the transesterification reaction.

-

Reaction Monitoring: The reaction progress is monitored by chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.

-

Work-up and Separation: Once the desired conversion (typically around 50%) is reached, the enzyme is filtered off. The resulting mixture of the acylated product and the unreacted enantiomer is then separated by column chromatography.

-

Deprotection: The protecting group (e.g., benzyloxycarbonyl) can be removed to yield the enantiopure this compound.

Potential Therapeutic Applications

HIV Protease Inhibitors

The most significant and well-documented potential application of enantiomerically pure cis-4-aminochroman-3-ol is as a key precursor in the synthesis of novel second-generation HIV protease inhibitors.[1] HIV protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional proteins. Inhibition of this enzyme leads to the production of immature, non-infectious viral particles.

Table 1: Anti-HIV Activity of Selected Coumarin Derivatives

| Compound | Target | Assay | Activity | Reference |

| 4-Hydroxycoumarin derivative 7 | HIV-1 Replication | MTT assay in MT-4 cells | IC50 = 0.01 nM | [2] |

| 3-Hydroxymethyl-4-methyl-DCK | HIV-1 Replication | H9 lymphocytes | EC50 = 0.004 µM | [3] |

| 3-Bromomethyl-4-methyl-DCK | HIV-1 Replication | H9 lymphocytes | EC50 = 0.00011 µM | [3] |

| 4-Methyl-DCK lactam | HIV-1 Replication | H9 lymphocyte cells | EC50 = 0.00024 µM | [4] |

Experimental Protocol: HIV-1 Protease Inhibition Assay (Fluorometric)

A common method to screen for HIV-1 protease inhibitors is a fluorometric assay.

-

Reagents: Recombinant HIV-1 protease, a fluorogenic peptide substrate, assay buffer, and the test compound (dissolved in DMSO).

-

Procedure:

-

The test compound is pre-incubated with the HIV-1 protease in the assay buffer in a 96-well plate.

-

The fluorogenic substrate is added to initiate the reaction.

-

The fluorescence intensity is measured over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm).

-

-

Data Analysis: The rate of increase in fluorescence is proportional to the protease activity. The percentage of inhibition by the test compound is calculated relative to a control without the inhibitor. The IC50 value is then determined from a dose-response curve.

Antifungal Activity

Derivatives of 4-aminocoumarin have demonstrated promising antifungal properties. A study on a series of 4-aminocoumarin-based compounds identified them as succinate dehydrogenase inhibitors (SDHIs).[5]

Table 2: Antifungal Activity of 4-Aminocoumarin Derivatives against Plant Pathogenic Fungi [5]

| Compound | Fungal Strain | EC50 (µg/mL) |

| 3n | Alternaria alternata | 96.7 |

| 3n | Alternaria solani | 107.4 |

| 4e | Alternaria alternata | 92.1 |

| 4e | Alternaria solani | 144.5 |

Experimental Protocol: In Vitro Antifungal Activity Assay (Mycelium Growth Inhibition) [5]

-

Culture Medium: Potato Dextrose Agar (PDA) is prepared and autoclaved.

-

Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the molten PDA at various concentrations.

-

Inoculation: A mycelial disc from a fresh culture of the target fungus is placed in the center of the compound-containing PDA plate.

-

Incubation: The plates are incubated at a suitable temperature (e.g., 25-28 °C) for several days.

-

Measurement: The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to a control plate without the test compound.

-

Data Analysis: The EC50 value (the concentration that inhibits 50% of mycelial growth) is determined.

Anti-inflammatory Activity

Coumarin derivatives are known to possess anti-inflammatory properties. While direct studies on this compound are lacking, related compounds have shown significant in vivo anti-inflammatory effects.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Assay)

-

Animals: Male Wistar rats are used.

-

Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., diclofenac).

-

Induction of Edema: After a set time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Edema: The paw volume is measured using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.

Central Nervous System (CNS) Activity

Aminochroman derivatives have been investigated for their effects on the central nervous system, particularly as ligands for serotonin receptors.

Table 3: Serotonin Receptor Binding Affinity of Selected Aminochroman Analogs

| Compound | Receptor Subtype | Ki (nM) |

| Analog A | 5-HT1A | 15.2 |

| Analog B | 5-HT2A | 25.8 |

| Analog C | 5-HT7 | 8.9 |

Note: The data in this table is illustrative and based on findings for related aminochroman structures, not this compound itself.

Experimental Protocol: Serotonin Receptor Binding Assay

-

Membrane Preparation: Cell membranes expressing the specific serotonin receptor subtype are prepared from cultured cells or animal brain tissue.

-

Radioligand: A specific radiolabeled ligand for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) is used.

-

Assay: The cell membranes are incubated with the radioligand and varying concentrations of the test compound in a suitable buffer.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The Ki value, representing the affinity of the test compound for the receptor, is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound stands out as a versatile and valuable building block in medicinal chemistry. Its primary and most compelling therapeutic potential lies in its role as a precursor for novel, enantiomerically pure HIV protease inhibitors. The development of efficient chemoenzymatic routes to its synthesis paves the way for the exploration of a new generation of antiretroviral drugs.

Furthermore, the biological activities observed in structurally related coumarin and chroman derivatives suggest that this compound could serve as a scaffold for the development of agents with antifungal, anti-inflammatory, and CNS-modulating properties. Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to establish clear structure-activity relationships for these potential applications. In particular, obtaining quantitative data for compounds directly derived from this core structure is essential to validate its therapeutic promise beyond its application in HIV research. The detailed experimental protocols and data presented in this guide are intended to serve as a foundation for these future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical Profiling and Assessment of Analgesic and Anti-Inflammatory Activity of Ammoides verticillata Essential Oil: In Vitro, In Vivo, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Antifungal Activity of 4-Amino Coumarin Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Flavanols and Their Biological Activities

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction to Flavanols

Flavanols are a prominent subclass of flavonoids, a large family of polyphenolic compounds synthesized by plants.[1] Structurally, they are characterized by a C6-C3-C6 skeleton that lacks a double bond between carbons 2 and 3 and a carbonyl group at carbon 4 of the C-ring, but features a hydroxyl group at position 3 or 4.[2] This unique structure underpins their diverse biological activities. Flavanols are ubiquitous in the human diet, found abundantly in foods such as cocoa, tea (especially green tea), grapes, apples, berries, and red wine.[2][3]

Based on their structural characteristics, flavanols are primarily categorized into:[2]

-

Flavan-3-ols: The most common type, including monomers like (+)-catechin and (-)-epicatechin, as well as their oligomeric and polymeric forms (proanthocyanidins).

-

Flavan-4-ols

-

Isoflavan-4-ols

-

Flavan-3,4-ols

Extensive research has highlighted the health-promoting properties of flavanols, which act as potent antioxidant, cardioprotective, neuroprotective, and anti-inflammatory agents.[2] Their ability to modulate critical cellular signaling pathways is central to these effects, making them a subject of intense interest for disease prevention and drug development.[4] This guide provides a detailed review of the core biological activities of flavanols, supported by quantitative data, experimental protocols, and visualizations of key molecular pathways.

Core Biological Activities and Mechanisms

Antioxidant Activity

Flavanols are powerful antioxidants that protect cells from damage caused by reactive oxygen species (ROS). This activity is primarily attributed to their ability to scavenge free radicals by donating a hydrogen atom, which results in a more stable flavonoid radical.[5] The structural arrangement, particularly the number and position of hydroxyl (-OH) groups on the B-ring, is a key determinant of their antioxidant capacity.[5]

The table below summarizes the 50% inhibitory concentration (IC50) values for the radical scavenging activity of selected flavanols against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, a common measure of antioxidant strength. Lower IC50 values indicate higher antioxidant activity.

| Flavanol Compound | DPPH Radical Scavenging IC50 (µM) | Reference |

| (-)-Epicatechin | 13.5 | [6] |

| (+)-Catechin | 15.2 | [6] |

| Procyanidin B2 | 9.8 | [6] |

| Myricetin | 3.8 | [6] |

| Quercetin | 4.7 | [7] |

| Kaempferol | 12.1 | [7] |

| Ascorbic Acid (Standard) | ~40 | [8] |

This protocol outlines a standard method for determining the free-radical scavenging activity of flavanols.

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

-

Prepare stock solutions of flavanol compounds and a standard antioxidant (e.g., ascorbic acid) in methanol at various concentrations (e.g., 1 to 100 µg/mL).

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each flavanol dilution.

-

Prepare a blank well containing 100 µL of methanol and 100 µL of the sample solution.

-

Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the % inhibition against the concentration of the flavanol to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

-

Caption: Flavanol donates a hydrogen atom to neutralize a reactive free radical.

Cardiovascular Protective Effects

Flavanols, particularly those from cocoa, exert significant cardiovascular benefits. A primary mechanism is the enhancement of endothelial function through the activation of endothelial nitric oxide synthase (eNOS).[9][10] This leads to increased production of nitric oxide (NO), a potent vasodilator that improves blood flow and helps regulate blood pressure.[11][12] Flavanols may also inhibit NADPH oxidase, an enzyme that produces superoxide anions, thereby preventing the degradation of NO and reducing oxidative stress in the vasculature.[10]

This table summarizes findings from human clinical trials on the impact of cocoa flavanol consumption on Flow-Mediated Dilation (FMD), an indicator of endothelial function, and blood pressure.

| Study Population | Flavanol Dose | Duration | Change in FMD (%) | Change in Blood Pressure (mmHg) | Reference |

| Healthy Adults | 450 mg (twice daily) | 1 month | +1.2% (95% CI: 1.0, 1.4) | SBP: -4.4, DBP: -3.9 | [13] |

| Hypertensive, Glucose-Intolerant | High Polyphenol Dark Chocolate | 15 days | Not specified | SBP: -2.9, DBP: -1.9 | [10] |

| Healthy Adults | 710 mg (optimal dose) | Acute | +1.17% (non-linear peak) | Not specified | [14] |

| Healthy Men | ~680 mg | Acute (post-stress) | FMD improved vs. low-flavanol | No significant change | [15] |

SBP: Systolic Blood Pressure; DBP: Diastolic Blood Pressure

FMD is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation.[16][17]

-

Patient Preparation:

-

The subject should fast for at least 8-12 hours and refrain from caffeine, alcohol, smoking, and vigorous exercise for 24 hours prior to the measurement.

-

The subject rests in a supine position for at least 10 minutes in a quiet, temperature-controlled room before the scan.

-

-

Baseline Measurement:

-

A high-frequency ultrasound probe (≥7.5 MHz) is used to obtain a longitudinal image of the brachial artery, typically 3-5 cm above the antecubital fossa.[18]

-

The baseline artery diameter is measured at end-diastole for at least 1 minute. Blood flow velocity is also recorded using Doppler.

-

-

Reactive Hyperemia Induction:

-

A blood pressure cuff is placed on the forearm, distal to the ultrasound probe, and inflated to a suprasystolic pressure (e.g., 200-250 mmHg or 50 mmHg above systolic pressure) for 5 minutes to induce ischemia.[18]

-

-

Post-Occlusion Measurement:

-

The cuff is rapidly deflated, causing a surge in blood flow (reactive hyperemia), which stimulates the endothelium to release NO.

-

The brachial artery diameter and blood flow are continuously recorded for at least 3 minutes post-deflation to capture the peak diameter.[19]

-

-

Calculation:

-

FMD is calculated as the percentage change from the baseline diameter to the peak diameter observed after cuff release:[16] FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] * 100

-

Caption: Flavanols boost Nitric Oxide (NO) by activating eNOS and inhibiting NADPH oxidase.

Neuroprotective Effects

Flavanols can cross the blood-brain barrier and exert neuroprotective effects, potentially enhancing cognitive function.[20] Their mechanisms involve modulating signaling pathways crucial for neuronal survival and synaptic plasticity, such as those involving brain-derived neurotrophic factor (BDNF).[[“]][22] Flavanols have been shown to activate transcription factors like CREB, which in turn promotes the expression of BDNF.[23][24] This leads to improved memory, learning, and overall cognitive performance. Additionally, by improving cerebral blood flow and oxygenation, flavanols support the metabolic needs of the brain.[25]

This table presents results from studies investigating the impact of cocoa flavanol intake on cognitive performance in elderly subjects.

| Study Population | Flavanol Dose | Duration | Cognitive Test | Key Finding | Reference |

| Elderly (cognitively intact) | 993 mg/day (High) | 8 weeks | Trail Making Test (TMT) A & B | Significant reduction in completion time vs. low flavanol group. | [25] |

| Elderly (cognitively intact) | 993 mg/day (High) | 8 weeks | Verbal Fluency Test (VFT) | Significantly greater improvement in score vs. low flavanol group. | [25] |

| Healthy Adults (50-75 yrs) | 770 mg/day (High) | 12 weeks | List-learning Task | Improved performance, especially in those with poor baseline diet. | [26] |

| Mild Cognitive Impairment | 520-990 mg/day | 8 weeks | Multiple tests | Improved scores on TMT and VFT; improved insulin resistance. | [27] |

The Go/No-Go task is a common paradigm used to assess response inhibition, a key executive function.[28]

-

Stimuli and Setup:

-

Participants are seated in front of a computer screen.

-

Two distinct visual stimuli are used, one designated as "Go" and the other as "No-Go" (e.g., the letter 'X' for Go, 'Y' for No-Go).[28]

-

Stimuli are presented serially and briefly (e.g., 500-600 ms) with a short inter-stimulus interval (e.g., 400-800 ms).[28][29]

-

-

Task Instructions:

-

Participants are instructed to make a rapid motor response (e.g., press a specific key) as quickly as possible when the "Go" stimulus appears.

-

They are instructed to withhold any response when the "No-Go" stimulus appears.

-

-

Trial Structure:

-

The task consists of a series of trials, with "Go" stimuli presented much more frequently than "No-Go" stimuli (e.g., 80% Go, 20% No-Go) to establish a prepotent tendency to respond.[30]

-

The order of stimuli presentation is randomized.

-

-

Data Collection and Analysis:

-

Primary Measures:

-

Commission Errors: The number or percentage of incorrect responses to "No-Go" stimuli (failure of inhibition).

-

Omission Errors: The number or percentage of missed responses to "Go" stimuli.

-

Reaction Time: The speed of correct responses to "Go" stimuli.

-

-

These measures provide an index of the participant's ability to exert inhibitory control.

-

Caption: Flavanols activate kinase pathways to promote CREB and BDNF expression.

Anti-inflammatory Effects

Chronic inflammation is a key factor in many diseases. Flavanols exhibit potent anti-inflammatory properties by modulating key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[31][32] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli (like lipopolysaccharide, LPS) trigger the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus.[33] Once in the nucleus, it promotes the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS).[31] Flavanols can inhibit this process by preventing the phosphorylation of IκBα and the subsequent activation of NF-κB.[34]

The following table shows the inhibitory effects of various flavonols on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.

| Flavanol | Concentration (µM) | Inhibition of NO Production (%) | Reference |

| Fisetin | 20 | ~60% | [34] |

| Quercetin | 20 | ~75% | [34] |

| Myricetin | 20 | ~50% | [34] |

| Kaempferol | 10 | Significant inhibition (exact % not stated) | [34] |

This protocol describes an in vitro assay to quantify the anti-inflammatory effect of flavanols by measuring NO production.[35][36]

-

Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Seed the cells in a 96-well plate at a density of approximately 1.5 x 10^5 cells/well and incubate for 24 hours.[35]

-

-

Treatment:

-

Pre-treat the cells with various concentrations of the desired flavanol for 1-4 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. Include a control group with no LPS and a group with LPS only.

-

Incubate for an additional 24 hours.[35]

-

-

Nitrite Measurement (Griess Assay):

-

Nitric oxide is unstable and quickly converts to nitrite (NO2-) in the culture medium. The Griess assay measures this nitrite concentration.

-

Collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant.[35]

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm.

-

-

Analysis:

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in the samples based on the standard curve. A reduction in nitrite concentration in flavanol-treated wells compared to the LPS-only wells indicates an anti-inflammatory effect.

-

Caption: Flavanols inhibit IKK, preventing NF-κB activation and inflammation.

Conclusion and Future Directions

Flavanols are a versatile class of bioactive compounds with well-documented antioxidant, cardiovascular, neuroprotective, and anti-inflammatory properties. Their therapeutic potential stems from their ability to modulate multiple, interconnected cellular signaling pathways, including those regulated by NO, BDNF, and NF-κB. The quantitative data from human and in vitro studies underscore the dose-dependent efficacy of these compounds.

For drug development professionals, flavanols and their derivatives represent promising lead structures. Future research should focus on:

-

Bioavailability and Metabolism: Understanding how the structure of different flavanols affects their absorption, metabolism, and delivery to target tissues.

-

Structure-Activity Relationship (SAR): Systematically modifying flavanol structures to enhance potency and specificity for particular molecular targets.

-

Long-Term Clinical Trials: Conducting large-scale, long-term clinical trials to confirm the chronic benefits and establish optimal dosages for disease prevention and management.

-

Synergistic Effects: Investigating the combined effects of different flavanols or their interaction with other dietary components and pharmaceuticals.

By continuing to explore these areas, the scientific and medical communities can fully harness the health-promoting potential of flavanols for nutritional and therapeutic applications.

References

- 1. Flavonoids: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flavanols from Nature: A Phytochemistry and Biological Activity Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flavanols: What they are, health benefits, food sources, and more [medicalnewstoday.com]

- 4. Flavonoids | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 5. Quantitative Structure – Antioxidant Activity Relationships of Flavonoid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. phytojournal.com [phytojournal.com]

- 7. researchgate.net [researchgate.net]

- 8. rjptonline.org [rjptonline.org]

- 9. Cocoa flavanols: effects on vascular nitric oxide and blood pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cocoa flavanols: effects on vascular nitric oxide and blood pressure [jstage.jst.go.jp]

- 11. Cocoa Flavanols and Cardiovascular Health | USC Journal [uscjournal.com]

- 12. Role of flavonoids and nitrates in cardiovascular health | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]

- 13. Cocoa flavanol intake improves endothelial function and Framingham Risk Score in healthy men and women: a randomised, controlled, double-masked trial: the Flaviola Health Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dose–response relationship between cocoa flavanols and human endothelial function: a systematic review and meta-analysis of randomized trials - Food & Function (RSC Publishing) DOI:10.1039/C9FO01747J [pubs.rsc.org]

- 15. examine.com [examine.com]

- 16. ULTRASOUND ASSESSMENT OF FLOW-MEDIATED DILATION: A TUTORIAL - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Comprehensive Review of Clinical Studies Applying Flow-Mediated Dilation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 19. Assessment of flow-mediated dilation in humans: a methodological and physiological guideline - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 21. How do dietary flavonoids affect brain-derived neurotrophic factor levels and cognitive function? - Consensus [consensus.app]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. High-flavonoid intake induces cognitive improvements linked to changes in serum brain-derived neurotrophic factor: Two randomised, controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Cocoa flavanol consumption improves cognitive function, blood pressure control, and metabolic profile in elderly subjects: the Cocoa, Cognition, and Aging (CoCoA) Study—a randomized controlled trial1 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. cocoavia.com [cocoavia.com]

- 27. alzdiscovery.org [alzdiscovery.org]

- 28. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 29. researchgate.net [researchgate.net]

- 30. mindhive.science [mindhive.science]

- 31. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 32. globalsciencebooks.info [globalsciencebooks.info]

- 33. mdpi.com [mdpi.com]

- 34. researchgate.net [researchgate.net]

- 35. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 36. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

4-Aminochroman-3-ol Hydrochloride: A Technical Guide for Researchers

For research use only. Not for human or veterinary use.

This document provides a comprehensive overview of 4-Aminochroman-3-ol hydrochloride, a chiral amino alcohol of interest in synthetic and medicinal chemistry. Due to the limited availability of public data specifically for the hydrochloride salt, this guide synthesizes information on the free base forms (cis- and trans-4-Aminochroman-3-ol) and provides inferred guidance for the handling of its hydrochloride salt based on general chemical principles.

Core Properties

| Property | Value | Source |

| CAS Number | 138603-50-6 (cis-isomer) | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Topological Polar Surface Area | 55.5 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Defined Atom Stereocenter Count | 2 | [1] |

Synthesis and Stereochemistry

This compound possesses two stereocenters, leading to four possible stereoisomers. The cis and trans diastereomers can be prepared and separated through chemoenzymatic methods. Enantiomerically pure N-protected cis-4-aminochroman-3-ol has been identified as a key precursor in the synthesis of novel second-generation HIV protease inhibitors.[2][3][4]

The synthesis of the racemic cis and trans isomers of N-benzyloxycarbonyl (Cbz)-protected this compound serves as the starting point for enzymatic resolution.

Experimental Protocols: Chemoenzymatic Resolution

A key experimental procedure for obtaining enantiomerically pure isomers of this compound involves the lipase-catalyzed kinetic acylation of the N-protected amino alcohol.[2]

Objective: To separate the enantiomers of cis- and trans-N-Cbz-4-aminochroman-3-ol.

Materials:

-

Racemic cis- or trans-N-Cbz-4-aminochroman-3-ol

-

Immobilized lipase (e.g., from Pseudomonas cepacia or Candida antarctica B)

-

Acyl donor (e.g., vinyl acetate)

-

Organic solvent (e.g., toluene, diisopropyl ether)

Methodology:

-

Reaction Setup: The racemic N-protected amino alcohol is dissolved in an appropriate organic solvent.

-

Enzyme Addition: The selected immobilized lipase is added to the solution.

-

Acylation: The acyl donor is added to initiate the enzymatic acylation. The reaction is monitored for conversion (typically to around 50%).

-

Enantioselective Reaction: The lipase selectively acylates one enantiomer at a faster rate, leaving the other enantiomer unreacted.

-

Separation: After the desired conversion is reached, the enzyme is filtered off. The reaction mixture, now containing the acylated product and the unreacted alcohol, is concentrated.

-

Purification: The two compounds (the ester and the remaining alcohol enantiomer) are separated by column chromatography.

-

Deprotection: The separated enantiomers can then be deprotected (e.g., by removing the Cbz group) to yield the enantiopure free amino alcohols.

Handling and Safety

Specific safety data for this compound hydrochloride is not publicly available. The following guidance is based on general principles for handling amino alcohol hydrochlorides and should be supplemented by a thorough risk assessment.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Wash immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Logical and Experimental Workflows

The following diagrams illustrate the experimental workflow for the synthesis and resolution of this compound isomers and its relevance in the context of drug discovery.

Caption: Chemoenzymatic resolution of this compound isomers.

Caption: Role as a precursor in HIV drug discovery.

References

- 1. Page loading... [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Four Amino Acid Changes in HIV-2 Protease Confer Class-Wide Sensitivity to Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of 4-Amino-Chromans: A Technical Guide to Their Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chroman scaffold, a core structural motif in a plethora of natural products and pharmacologically active compounds, has been a subject of intense research for decades. Among its various derivatives, the 4-amino-chroman series has emerged as a promising class of compounds with diverse biological activities. This technical guide provides an in-depth exploration of the discovery and history of 4-amino-chroman compounds, detailing their synthesis, experimental protocols, and known biological targets. While the direct historical account of the "first" 4-amino-chroman is not extensively documented, its development is intrinsically linked to the rich chemistry of its precursor, chroman-4-one.

The Precursor: A Brief History of Chroman-4-one Synthesis

The journey into the world of 4-amino-chromans begins with the synthesis of their parent ketone, chroman-4-one. Chroman-4-ones, also known as dihydro-1-benzopyran-4-ones, are heterocyclic compounds featuring a benzene ring fused to a dihydropyranone ring. Their synthesis has been a cornerstone of heterocyclic chemistry, with various methods developed over the years. These compounds are not only valuable intermediates for the synthesis of 4-amino-chromans but also exhibit a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1]

One of the classical and most common methods for synthesizing the chroman-4-one core is the intramolecular cyclization of 3-phenoxypropanoic acids. This reaction is typically acid-catalyzed, employing reagents such as polyphosphoric acid (PPA) or Eaton's reagent.

Another versatile approach involves the reaction of 2'-hydroxyacetophenones with aldehydes in a base-mediated aldol condensation, followed by an intramolecular Michael addition.[2][3] This method allows for the introduction of substituents at the 2-position of the chroman-4-one ring, providing a diverse range of starting materials for further derivatization.

The Dawn of 4-Amino-Chromans: Synthetic Strategies

The introduction of an amino group at the 4-position of the chroman ring opens up a new dimension of chemical space and biological activity. The primary and most logical synthetic route to 4-amino-chromans is through the reductive amination of the corresponding chroman-4-one. This versatile reaction involves the condensation of the ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.

A closely related and historically significant method is the reduction of chroman-4-one oximes. The oximation of chroman-4-one followed by catalytic hydrogenation provides a reliable pathway to the primary 4-amino-chroman. A similar strategy has been successfully employed for the synthesis of the analogous 4-aminothiochromane from thiochroman-4-one oxime, highlighting the feasibility of this approach.

More contemporary methods are also being explored. A recent study has reported a visible-light-induced three-component reaction for the synthesis of sulfonated 4-amino-chromans, showcasing the ongoing innovation in the synthesis of this scaffold.[4]

Experimental Protocol: Reductive Amination of Chroman-4-one

This protocol is a generalized procedure based on standard organic chemistry practices for reductive amination.

Materials:

-

Chroman-4-one (1.0 eq)

-

Amine (e.g., ammonium acetate for primary amine, or a primary/secondary amine of choice) (1.2 eq)

-

Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) (1.5 eq)

-

Anhydrous solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane)

-

Glacial acetic acid (catalytic amount, if necessary)

-

Standard work-up and purification reagents (e.g., saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for column chromatography)

Procedure:

-

To a solution of chroman-4-one in the chosen anhydrous solvent, add the amine.

-

If the amine salt is used (e.g., ammonium acetate), the addition of a weak acid like acetic acid can facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Cool the reaction mixture in an ice bath and add the reducing agent portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired 4-amino-chroman.

Biological Activities and Therapeutic Potential

While the biological activities of 4-amino-chromans are not as extensively documented as their chromene and chromanone counterparts, the existing literature on related compounds provides valuable insights into their potential therapeutic applications. The introduction of the amino group can significantly alter the pharmacological profile of the chroman scaffold, leading to interactions with a variety of biological targets.

Monoamine Oxidase (MAO) Inhibition

A significant area of interest for chroman derivatives is their potential as inhibitors of monoamine oxidases (MAO-A and MAO-B). These enzymes are crucial in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative diseases like Parkinson's and depression. Several studies have reported that chromone and chroman-4-one derivatives exhibit potent and selective MAO-B inhibition.[5][6][7] It is plausible that 4-amino-chroman derivatives could also interact with these enzymes, offering a new avenue for the development of novel neurotherapeutics.

Anticancer and Neuroprotective Effects

The broader family of chromene and chromanone derivatives has demonstrated significant potential as anticancer and neuroprotective agents. For instance, certain 2-amino-4H-chromenes have shown cytotoxic activity against various cancer cell lines.[8] Additionally, some chromene derivatives have exhibited neuroprotective effects in cellular models of excitotoxicity.[2] The 4-amino-chroman scaffold represents a logical extension of these studies, with the potential for developing novel compounds with improved efficacy and selectivity.

Quantitative Data on Related Chroman Derivatives

While specific quantitative data for 4-amino-chroman compounds is sparse in the readily available literature, the following tables summarize the inhibitory activities of closely related chromone and chroman-4-one derivatives against various biological targets. This data provides a valuable reference for the potential potency of the 4-amino-chroman scaffold.

Table 1: Monoamine Oxidase (MAO) Inhibition by Chromone and Chroman-4-one Derivatives

| Compound Class | Derivative | Target | IC50 (µM) | Reference |

| Chromone | 3-[(benzylamino)methylidene]-3,4-dihydro-2H-1-benzopyran-2,4-dione | MAO-B | 638 | [5] |

| Chromen-4-one | 6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one | MAO-B | 7.20 | [9] |

| 1-Tetralone | Derivative 1h | MAO-A | 0.036 | [6] |

| 1-Tetralone | Derivative 1h | MAO-B | 0.0011 | [6] |

| Chroman-4-one | Derivative 2n | MAO-A | 0.286 | [6] |

Table 2: Anticancer and Neuroprotective Activity of Chromene Derivatives

| Compound Class | Derivative | Cell Line/Assay | IC50 (µM) | Reference |

| 2-Amino-4H-benzo[h]chromene | 2-amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile | EGFRWT | 3.27 | [10] |

| 2-Amino-4H-benzo[h]chromene | 2-amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile | EGFRT790M | 1.92 | [10] |

| Chromene | N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) | Glutamate-induced excitotoxicity | 16.95 | [2] |

| Chromene | N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) | NMDA-induced toxicity | 6.92 | [2] |

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by 4-amino-chroman compounds are yet to be fully elucidated. However, based on the activities of related compounds, several potential mechanisms can be hypothesized.

Inhibition of Monoamine Oxidase and Neurotransmitter Modulation